molecular formula C6H12ClNO B2933392 (R)-1-(2-Chloroethyl)pyrrolidin-3-OL CAS No. 1039826-52-2

(R)-1-(2-Chloroethyl)pyrrolidin-3-OL

Cat. No.: B2933392
CAS No.: 1039826-52-2
M. Wt: 149.62
InChI Key: IPPUWLZSWCWOGM-ZCFIWIBFSA-N
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Description

®-1-(2-Chloroethyl)pyrrolidin-3-OL is a chiral compound with a pyrrolidine ring substituted with a chloroethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloroethyl)pyrrolidin-3-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Chlorination: Introduction of the chloroethyl group can be achieved through a nucleophilic substitution reaction using an appropriate chloroethylating agent.

    Hydroxylation: The hydroxyl group is introduced via oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production methods for ®-1-(2-Chloroethyl)pyrrolidin-3-OL may involve large-scale batch or continuous flow processes, ensuring high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloroethyl)pyrrolidin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chloroethyl group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, sodium thiolate, or primary amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of new compounds with different functional groups replacing the chloroethyl group.

Scientific Research Applications

®-1-(2-Chloroethyl)pyrrolidin-3-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloroethyl)pyrrolidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloroethyl)pyrrolidin-3-OL: The enantiomer of ®-1-(2-Chloroethyl)pyrrolidin-3-OL, with different stereochemistry.

    1-(2-Bromoethyl)pyrrolidin-3-OL: A similar compound with a bromoethyl group instead of a chloroethyl group.

    1-(2-Chloroethyl)pyrrolidin-2-OL: A compound with the chloroethyl group at a different position on the pyrrolidine ring.

Uniqueness

®-1-(2-Chloroethyl)pyrrolidin-3-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3R)-1-(2-chloroethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPUWLZSWCWOGM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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